molecular formula C12H21NO5 B2750404 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid CAS No. 2031258-56-5

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B2750404
CAS No.: 2031258-56-5
M. Wt: 259.302
InChI Key: BEBCEUHYFOZHBR-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the presence of the Boc group, which is an acid-labile protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during various synthetic steps and is later removed under acidic conditions. The resonance stabilization of the carbonyl oxygen facilitates the cleavage of the Boc group, resulting in the formation of a carbocation that is stabilized by elimination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the methoxy group and the specific substitution pattern on the pyrrolidine ring. This makes it particularly useful in specific synthetic applications where selective protection and deprotection of amine groups are required.

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. Its molecular structure includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group, a methoxy group, and a carboxylic acid group, which contribute to its biological activity and utility in organic synthesis.

Molecular Structure and Properties

The compound's chemical formula is C12H21NO5C_{12}H_{21}NO_{5}, with a molecular weight of approximately 259.3 g/mol. The presence of the Boc group allows for selective protection of amines during synthetic processes, while the methoxy and carboxylic acid groups are crucial for its biological interactions.

PropertyValue
Chemical FormulaC12H21NO5C_{12}H_{21}NO_{5}
Molecular Weight259.3 g/mol
IUPAC Name4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
AppearanceOil
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of direct Factor Xa inhibitors, such as eribaxaban. Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is beneficial in preventing thromboembolic events.

Case Studies

  • Eribaxaban Synthesis : The compound serves as an essential precursor in the synthesis of eribaxaban, which has shown efficacy in preventing venous thromboembolism (VTE) in patients undergoing total knee replacement (TKR). Clinical studies indicate that eribaxaban exhibits high affinity for human Factor Xa, demonstrating the importance of this compound in therapeutic applications .
  • Enzyme Mechanisms : Research has also explored the use of this compound in studying enzyme mechanisms and protein modifications. Its structural features facilitate investigations into how modifications can affect enzymatic activity and interactions within biological systems .

Synthetic Routes

The synthesis typically involves the protection of amine groups using di-tert-butyl dicarbonate under basic conditions, such as sodium hydroxide or DMAP in acetonitrile. This method highlights the compound's utility in organic synthesis, particularly in peptide synthesis where selective protection and deprotection are required.

Comparison with Similar Compounds

This compound can be compared to other similar compounds like:

  • 1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid : This compound features a piperidine ring and is used similarly for protecting amines.
  • 1-[(Tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acid : It contains a cyclopropane ring, showcasing structural diversity within this class of compounds.
Compound NameStructural Feature
1-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acidPiperidine ring
1-[(Tert-butoxy)carbonyl]amino]cyclopropanecarboxylic acidCyclopropane ring

Q & A

Q. Basic: What are the standard protocols for synthesizing 1-[(tert-butoxy)carbonyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protection/deprotection strategies. A common approach includes:

  • Step 1 : Introduction of the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine nitrogen under anhydrous conditions using Boc anhydride and a base like DMAP .
  • Step 2 : Methoxy group installation via alkylation or nucleophilic substitution, requiring controlled temperature (0–25°C) to minimize side reactions .
  • Step 3 : Carboxylic acid functionalization using selective oxidation or hydrolysis, often with aqueous NaOH/THF .
    Critical factors : Solvent polarity (e.g., DMF for polar intermediates), reaction time (over 12 hours for Boc protection), and stoichiometric ratios (1.2–1.5 equivalents for alkylation agents) significantly impact yield (typically 60–75%) and purity .

Q. Advanced: How can computational methods optimize the synthesis of this compound to address low yields in stereoselective steps?

Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and steric hindrance in stereoselective steps. For example:

  • Stereochemical control : Molecular modeling identifies preferred conformations of intermediates, guiding solvent selection (e.g., toluene for enhanced diastereomeric excess) .
  • Reaction optimization : Machine learning analyzes historical data to recommend conditions (e.g., 40°C, 18 hours) for maximizing enantiomeric purity (>90% ee) .
    Validation : Cross-referencing computational predictions with experimental NMR and HPLC data ensures reliability .

Q. Basic: What purification techniques are most effective for isolating this compound, especially when dealing with byproducts?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts like unreacted Boc precursors .
  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the crystalline acid form, achieving >95% purity .
  • Acid-base extraction : Partitioning between ethyl acetate and 1M HCl removes basic impurities (e.g., residual amines) .

Q. Advanced: How do researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for structural confirmation?

  • X-ray crystallography : Provides definitive stereochemical assignment (e.g., (2R,4S) configuration) and bond angles, resolving ambiguities in NOESY NMR data .
  • Dynamic NMR : Detects conformational flexibility in solution, explaining discrepancies between solid-state (X-ray) and solution-state (NMR) structures .
  • Cross-validation : Compare IR carbonyl stretches (1700–1750 cm⁻¹) with computational vibrational spectra to confirm functional groups .

Q. Basic: What are the key stability concerns for this compound during storage, and how can degradation be mitigated?

  • Hydrolysis risk : The Boc group is susceptible to acidic/basic conditions. Store at 2–8°C in inert atmospheres (argon) with desiccants .
  • Light sensitivity : Protect from UV exposure using amber vials, as methoxy groups may undergo photooxidation .
  • Recommended solvents : Avoid DMSO; use acetonitrile or dichloromethane for stock solutions to prevent decomposition .

Q. Advanced: How does the methoxy substituent influence the compound’s interaction with biological targets (e.g., enzymes)?

  • Steric effects : The methoxy group at C4 creates a hydrophobic pocket, enhancing binding to targets like proteases (e.g., IC₅₀ values improved by 30% vs. non-methoxy analogs) .
  • Electronic effects : Methoxy’s electron-donating nature stabilizes charge-transfer interactions in enzyme active sites, validated via molecular docking and SPR assays .
  • Comparative studies : Replace methoxy with fluorine (via synthesis) to assess polarity-dependent activity shifts .

Q. Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use 10% DMSO/PBS (v/v) or cyclodextrin-based formulations to enhance solubility (>5 mg/mL) without denaturing proteins .
  • Prodrug derivatization : Convert the carboxylic acid to a methyl ester for improved membrane permeability, then hydrolyze in situ .
  • pH adjustment : Solubilize the sodium salt form at pH 8.0–9.0, confirmed by UV-Vis spectroscopy .

Q. Basic: What analytical techniques are critical for characterizing this compound’s purity and identity?

  • HPLC-MS : Quantifies purity (>98%) and detects trace Boc-deprotected impurities (retention time shifts) .
  • NMR (¹H/¹³C) : Assigns stereochemistry (e.g., methoxy proton integration at δ 3.3–3.5 ppm) and confirms substitution patterns .
  • Elemental analysis : Validates empirical formula (C₁₃H₂₃NO₅) with <0.3% deviation .

Q. Advanced: What strategies differentiate this compound from structurally similar analogs (e.g., 4-fluorobenzyl or trifluoromethyl derivatives)?

Analog Key Difference Impact on Research
4-Fluorobenzyl derivativeIncreased lipophilicity (LogP +0.5)Enhanced blood-brain barrier penetration
Trifluoromethyl derivativeElectron-withdrawing effectsImproved metabolic stability in liver microsomes
Phenoxy-substituted analogAltered steric bulkReduced off-target binding in kinase assays

Q. Advanced: How do researchers validate the compound’s role in multi-step organic syntheses (e.g., peptide coupling)?

  • Coupling efficiency : Use HOBt/EDCI in DMF to activate the carboxylic acid, achieving >85% yield in amide bond formation .
  • Monitoring : Track Boc deprotection with TLC (Rf shift from 0.6 to 0.3 in 10% MeOH/CH₂Cl₂) .
  • Scale-up challenges : Optimize mixer-settler extractors for continuous flow synthesis to minimize racemization .

Properties

IUPAC Name

4-methoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(17-5)6-12(13,4)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBCEUHYFOZHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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